LogP Modulation: Balanced Lipophilicity Between Non-Brominated and Unsubstituted Bromo Analogs
The target compound occupies a distinct lipophilicity window (LogP 2.925) that is 0.374 units above the non-brominated parent 1-(4-hydroxymethyl-phenyl)-pentan-1-one (LogP 2.552) and 0.508 units below the unsubstituted α-bromovalerophenone (LogP 3.433) . This LogP differential corresponds to an approximately 2.4-fold difference in octanol-water partition coefficient versus the non-brominated analog and a ~3.2-fold difference versus the unsubstituted bromo analog. For procurement decisions, this directly translates into different C18 reversed-phase HPLC retention times requiring separate method development, and predicts measurably different passive membrane permeability if used in cell-based assays.
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.925 (CAS 30611-27-9) |
| Comparator Or Baseline | Comparator 1: CAS 30611-26-8 LogP = 2.552; Comparator 2: CAS 49851-31-2 LogP = 3.433 |
| Quantified Difference | ΔLogP = +0.373 vs. non-brominated; ΔLogP = −0.508 vs. unsubstituted bromo analog |
| Conditions | Predicted LogP values from authoritative chemical databases (ChemSrc, Molbase, LookChem) using consistent computational methodology |
Why This Matters
A LogP difference of >0.3 units produces a >2-fold change in octanol-water partitioning, sufficient to alter HPLC retention by several minutes and HPLC method transferability between analogs, making direct 'drop-in' substitution analytically invalid without method revalidation.
